molecular formula C14H10N2O B268022 4-Phenoxycinnoline

4-Phenoxycinnoline

Cat. No. B268022
M. Wt: 222.24 g/mol
InChI Key: CMTBUGQJXIZASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxycinnoline is a chemical compound that belongs to the class of cinnoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-Phenoxycinnoline is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects
4-Phenoxycinnoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 4-Phenoxycinnoline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Phenoxycinnoline in lab experiments is its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities, which makes it a promising candidate for drug development. However, one of the limitations of using 4-Phenoxycinnoline in lab experiments is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 4-Phenoxycinnoline. One of the areas of research is the development of more efficient synthesis methods for 4-Phenoxycinnoline. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to determine the potential applications of 4-Phenoxycinnoline in other fields such as material science and organic synthesis.
Conclusion
In conclusion, 4-Phenoxycinnoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Phenoxycinnoline have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-Phenoxycinnoline in various fields.

Synthesis Methods

The synthesis of 4-Phenoxycinnoline can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to reduction with zinc and hydrochloric acid to obtain 4-Phenoxycinnoline. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

4-Phenoxycinnoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Studies have shown that 4-Phenoxycinnoline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Phenoxycinnoline has been shown to have antibacterial activity against various strains of bacteria.

properties

Product Name

4-Phenoxycinnoline

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenoxycinnoline

InChI

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-16-13-9-5-4-8-12(13)14/h1-10H

InChI Key

CMTBUGQJXIZASA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32

Origin of Product

United States

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